REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([N+:12]([O-])=O)[CH:9]=[CH:10][CH:11]=1>[Ni].O1CCCC1>[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=1)[NH2:12]
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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BrCCCOC=1C=C(C=CC1)[N+](=O)[O-]
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Name
|
|
Quantity
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1 g
|
Type
|
catalyst
|
Smiles
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[Ni]
|
Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
is hydrogenated at room temperature
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Type
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FILTRATION
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Details
|
The catalyst is filtered off
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOC=1C=C(N)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |